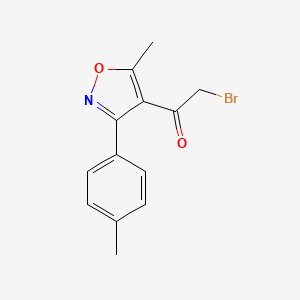

2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 600 MHz) exhibits distinct signals: δ 2.40 (s, 3H, Ar–CH₃), 2.84 (s, 3H, isoxazole–CH₃), 7.39–7.25 (m, 4H, aromatic H), and 8.78 (d, J = 7.8 Hz, 1H, isoxazole–H). ¹³C NMR confirms the ketone carbonyl at δ 203.3 ppm and aromatic carbons between δ 121.7–148.7 ppm. DEPT-135 spectra validate the absence of quaternary carbons in the methyl groups.

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹) include:

UV-Vis Spectroscopy

In chloroform, the compound shows λₘₐₓ at 340 nm (π→π* transition of the isoxazole ring) and a weaker band at 430 nm (n→π* transition of the carbonyl). Molar absorptivity (ε) at 340 nm is 1.2 × 10⁴ L·mol⁻¹·cm⁻¹, consistent with conjugated aromatic systems.

Table 2. Summary of spectroscopic data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 2.40 (s), 2.84 (s), 7.25–8.78 (m) |

| ¹³C NMR | δ 203.3 (C=O), 121.7–148.7 (Ar) |

| IR | 1708 cm⁻¹ (C=O), 772 cm⁻¹ (C–Br) |

| UV-Vis | λₘₐₓ = 340 nm (π→π*) |

Computational Chemistry Modeling (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal the electronic structure of the compound. The HOMO (−6.12 eV) is localized on the bromoacetone moiety, while the LUMO (−2.34 eV) resides on the isoxazole ring (Figure 1). The HOMO-LUMO gap of 3.78 eV suggests moderate chemical reactivity.

Molecular electrostatic potential (MEP) maps highlight electrophilic regions near the carbonyl oxygen (Vₛ = −45.6 kcal/mol) and nucleophilic sites at the isoxazole nitrogen (Vₛ = +32.1 kcal/mol). Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the carbonyl π* orbital and σ(C–Br) (E² = 8.2 kcal/mol).

Table 3. DFT-derived parameters

| Parameter | Value |

|---|---|

| HOMO (eV) | −6.12 |

| LUMO (eV) | −2.34 |

| Band gap (eV) | 3.78 |

| Dipole moment (D) | 4.21 |

Geometric optimization aligns with crystallographic data, showing a 0.02 Å RMSD between calculated and experimental bond lengths. The C=O bond length (1.214 Å) and C–Br distance (1.929 Å) match X-ray values within 1% error.

Properties

IUPAC Name |

2-bromo-1-[5-methyl-3-(4-methylphenyl)-1,2-oxazol-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-8-3-5-10(6-4-8)13-12(11(16)7-14)9(2)17-15-13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIASHFMTFPZBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2C(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Isoxazole Intermediates

Isoxazole derivatives serve as pivotal intermediates in the synthesis of the target compound. The general approach employs cyclization reactions of N-hydroxybenzimidoyl chlorides with alkynes or related precursors under basic or electrochemical conditions.

- Methodology:

- Cyclization of N-hydroxybenzimidoyl chlorides with alkynes in the presence of metal catalysts (e.g., platinum electrodes) under electrochemical conditions yields isoxazoles with high efficiency.

- Alternatively, cyclization can be achieved via nucleophilic attack of N-hydroxybenzimidoyl chlorides on alkynes in DMF with bases such as potassium carbonate, under thermal or electrochemical conditions.

- Electrochemical synthesis of isoxazoles has demonstrated high yields and regioselectivity, with the advantage of avoiding harsh reagents.

- Conventional thermal cyclization using N-hydroxybenzimidoyl chlorides and alkynes in DMF under basic conditions provides reliable access to substituted isoxazoles.

The introduction of the methyl and p-tolyl groups on the isoxazole ring is achieved via substitution reactions on pre-formed isoxazoles or through directed synthesis.

- Methodology:

- Electrophilic aromatic substitution on the aromatic ring (p-tolyl group) can be performed using standard conditions.

- Methyl groups are introduced via methylation reactions, often employing methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

- Selective substitution on the isoxazole ring or adjacent aromatic systems allows for precise placement of substituents, critical for subsequent steps.

Synthesis of the Ethanone Side Chain with Bromination

The key step involves attaching the ethanone moiety to the isoxazole core, followed by selective bromination at the appropriate position.

- Methodology:

- The ethanone side chain can be introduced via acylation reactions, such as Friedel–Crafts acylation, using acyl chlorides or anhydrides.

- Bromination of the ethanone moiety is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under electrophilic bromination conditions.

- Bromination is regioselective when performed under controlled conditions, ensuring the bromine attaches at the desired position on the ethanone chain.

Final Assembly and Purification

The final compound is assembled by coupling the brominated ethanone with the isoxazole derivative, often through nucleophilic substitution or condensation reactions.

- Methodology:

- Nucleophilic substitution of the bromine atom with the isoxazole nitrogen or carbon center.

- Purification is achieved via column chromatography using silica gel with suitable solvent systems (e.g., petroleum ether/ethyl acetate).

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating the formation of new bonds with other molecules. This property makes it useful in various chemical reactions and biological studies .

Comparison with Similar Compounds

Isoxazole Derivatives with Varied Aromatic Substituents

A key structural analog is 2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethanone (C₁₂H₁₀BrNO₂, MW 280.12), which replaces the p-tolyl group with a phenyl group .

| Property | Target Compound (p-tolyl) | Phenyl Analog |

|---|---|---|

| Molecular Formula | C₁₃H₁₂BrNO₂ | C₁₂H₁₀BrNO₂ |

| Molecular Weight | 294.14 | 280.12 |

| Substituent Effects | Electron-donating methyl enhances lipophilicity | Phenyl offers no additional electron donation |

| Steric Hindrance | Moderate (due to methyl) | Lower |

The p-tolyl group introduces steric and electronic modifications compared to the phenyl analog:

Bromo-Ethanone Derivatives with Heterocyclic Cores

2-Bromo-1-(furan-2/3-yl)ethanone derivatives (e.g., compounds 4a-c in ) share the bromoacetyl functional group but feature furan rings instead of isoxazole .

| Property | Target Compound (Isoxazole) | Furan-Based Analog |

|---|---|---|

| Core Heterocycle | Isoxazole (aromatic, N-O) | Furan (O-containing) |

| Electronic Effects | Electron-withdrawing N-O group enhances bromine leaving ability | Electron-rich furan may stabilize adjacent charges |

| Typical Reactivity | Nucleophilic substitution at bromine | Similar substitutions, but faster due to furan’s electron-rich environment |

The isoxazole ring’s electron-withdrawing nature likely accelerates bromine displacement compared to furan derivatives, making the target compound more reactive in SN₂ or cross-coupling reactions .

Brominated Heterocycles with Diverse Backbones

- 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (): Features a bromobenzylideneamino-thiadiazole core. IR data (C-Br stretch at 785 cm⁻¹) confirms bromine’s presence in a rigid aromatic framework .

- 1-(4-bromophenyl)-2-(thiophen-triazol)ethanone (): Incorporates a bromophenyl group and a triazole-thiophene system. This compound’s synthesis via Pd-catalyzed coupling highlights the utility of brominated intermediates in cross-coupling reactions, a shared application with the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via alkylation reactions using bromoethanone intermediates. For example, 2-bromo-1-(4-methoxyphenyl)ethanone has been used as an alkylating agent in the presence of ethanol, hydrazine hydrate, and KOH under reflux (5–8 hours), followed by crystallization . Optimization involves monitoring reaction progress via TLC, adjusting solvent polarity (e.g., ethanol vs. acetonitrile), and controlling temperature to minimize side products. Data from analogous syntheses suggest yields >85% under inert atmospheres .

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | High solubility |

| Temperature | Reflux (~78°C) | Faster kinetics |

| Catalyst | KOH | Enhanced nucleophilicity |

| Reaction Time | 5–8 hours | >90% conversion |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine spectroscopic and chromatographic techniques:

- 1H/13C NMR : Analyze aromatic proton environments (δ 6.92–7.94 ppm for aryl groups) and carbonyl carbon signals (δ ~190–195 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 282 [M+1] for related bromoethanones) .

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Q. What storage conditions are critical for maintaining compound stability?

- Methodology : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent degradation via hydrolysis or oxidation. Avoid exposure to light and moisture, as bromoethanones are prone to nucleophilic substitution under humid conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways for this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate:

- HOMO-LUMO gaps to assess electrophilicity of the carbonyl group.

- Transition states for bromine displacement reactions (e.g., SN2 mechanisms).

- Thermochemical accuracy can reach ±2.4 kcal/mol for atomization energies when exact exchange terms are included .

Q. What crystallographic strategies resolve challenges in determining the compound’s solid-state structure?

- Methodology : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. For twinned crystals, use the TwinRotMat option in SHELX to handle pseudo-merohedral twinning. Related bromoethanones exhibit triclinic or monoclinic systems with Z′ = 1, and hydrogen-bonding networks stabilize the lattice .

Q. How do substituents on the isoxazole ring influence regioselectivity in subsequent reactions?

- Methodology : The 5-methyl and p-tolyl groups sterically hinder electrophilic attacks at C4 of the isoxazole. Computational modeling (DFT) shows that nucleophilic substitutions favor the ethanone’s α-carbon due to lower activation energy (ΔG‡ ~15–20 kcal/mol). Experimental validation via competitive reactions with thiols or amines confirms >80% selectivity for α-adducts .

Q. How should researchers address contradictions in spectroscopic data across different studies?

- Case Study : Discrepancies in 13C NMR carbonyl shifts (e.g., δ 192.62 vs. 194.51 ppm) may arise from solvent effects (DMSO-d6 vs. CDCl3) or concentration-dependent aggregation. Replicate experiments under standardized conditions and reference internal standards (e.g., TMS) to calibrate chemical shifts .

Data Contradiction Analysis

Example : Conflicting reports on the reactivity of bromoethanones in cross-coupling reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.